Chloro(4-nitrophenyl)acetaldehyde
Description
Chloro(4-nitrophenyl)acetaldehyde is an organic compound featuring an acetaldehyde backbone substituted with a chlorine atom and a 4-nitrophenyl group. This article focuses on comparisons with these closely related compounds, leveraging available data to infer trends and differences.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-chloro-2-(4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-5,8H |
InChI Key |
ATNZPTMBVHUNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(4-nitrophenyl)acetaldehyde typically involves the chlorination of 4-nitrobenzaldehyde. One common method is the reaction of 4-nitrobenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chloro group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-chloro-2-(4-nitrophenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-chloro-2-(4-nitrophenyl)acetic acid.
Reduction: 2-chloro-2-(4-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-2-(4-nitrophenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-(4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide ()
- Structure : Features a methyl group on the acetamide nitrogen and a 4-nitrophenyl substituent.
- Molecular Formula : C₉H₉ClN₂O₃.
- Molecular Weight : 228.632 g/mol.
- This compound’s stability and solubility may differ due to the electron-withdrawing nitro group and chlorine atom .
2-Chloro-N-(4-nitrophenyl)acetamide ()
- Molecular Formula : C₈H₇ClN₂O₃ (inferred from RN 38309-60-3).
- Molecular Weight : ~214.6 g/mol (calculated).
- Key Properties : The absence of the methyl group allows for stronger intermolecular hydrogen bonds, as observed in crystal structures (e.g., N–H⋯O interactions in related fluorophenyl analogs) . This may enhance crystallinity and thermal stability compared to methylated derivatives.
2-Chloro-N-(4-fluorophenyl)acetamide ()
- Structure : Substitutes the nitro group with fluorine, altering electronic properties.
- Molecular Formula: C₈H₇ClFNO.
- Molecular Weight : 187.6 g/mol.
- Key Properties : The electron-withdrawing fluorine atom induces moderate deactivation of the aromatic ring compared to the strongly electron-withdrawing nitro group. This difference impacts reactivity in substitution reactions and biological activity .
General Trends
- Electronic Effects : The nitro group (in 4-nitrophenyl derivatives) significantly reduces electron density at the aromatic ring, enhancing resistance to electrophilic attack compared to fluorine-substituted analogs.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | C₉H₉ClN₂O₃ | 228.63 | -Cl, -NO₂, -N(CH₃)CO- |
| 2-Chloro-N-(4-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | ~214.6 | -Cl, -NO₂, -NHCO- |
| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.6 | -Cl, -F, -NHCO- |
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
